

The Toxicological Profile of Cinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde (trans-cinnamaldehyde) is an alpha, beta-unsaturated aldehyde that is the primary constituent of cinnamon oil, responsible for its characteristic flavor and aroma.[1] It is widely used as a flavoring agent in food and beverages, as a fragrance in cosmetics and perfumes, and has applications in agriculture as a fungicide.[2] Given its widespread human exposure, a thorough understanding of its toxicological and safety profile is essential for risk assessment and the development of new applications. This technical guide provides an indepth review of the toxicology of cinnamaldehyde, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key biological pathways.

Acute Toxicity

Cinnamaldehyde exhibits low to moderate acute toxicity, with the route of administration significantly influencing its effects. Oral exposure generally results in lower toxicity compared to intraperitoneal or dermal routes.

Table 1: Acute Toxicity of **Cinnamaldehyde** in Animal Models



Species	Route of Administration	LD50 (mg/kg bw)	Observed Toxic Effects	Reference(s)
Rat	Oral	2220	Somnolence, hypermotility, diarrhea	[1][3]
Rat	Oral	3400	-	[2]
Mouse	Oral	2225	Convulsions, ataxia	[1]
Guinea Pig	Oral	1160	Coma at higher doses	[1]
Mouse	Intraperitoneal	200	None noted	[1]
Rabbit	Dermal	1260	-	[4]

Experimental Protocols: Acute Toxicity Studies

- Oral LD50 (Rat): The acute oral toxicity is typically determined following OECD Guideline 401 or similar protocols. Fasted adult rats are administered a single dose of cinnamaldehyde via gavage. The animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, respiration, and gastrointestinal effects), and body weight changes over a 14-day period. A gross necropsy is performed on all animals at the end of the study. The LD50 is calculated using appropriate statistical methods.[1][3]
- Dermal LD50 (Rabbit): The acute dermal toxicity is assessed according to protocols such as
 OECD Guideline 402. A single dose of cinnamaldehyde is applied to the clipped, intact skin
 of rabbits under a semi-occlusive dressing for 24 hours. Observations for mortality, signs of
 systemic toxicity, and local skin reactions are recorded for 14 days. Body weights are
 monitored, and a gross necropsy is conducted.[4][5]

Irritation and Sensitization Skin and Eye Irritation

Cinnamaldehyde is a recognized skin and eye irritant, with the severity of the reaction being concentration-dependent.



Table 2: Skin and Eye Irritation Potential of Cinnamaldehyde

Test Type	Species	Concentration	Results	Reference(s)
Skin Irritation	Human	8% in petrolatum	Severe irritation	[1]
Skin Irritation	Human	3% in petrolatum	No irritation (48h closed-patch)	[1]
Skin Irritation	Rabbit	Undiluted (100%)	Severe erythema and edema	[6]
Skin Irritation	Rabbit	1%	Non-irritating	[6]
Eye Irritation	Rabbit	1.25%	Intense irritation	[6]
Eye Irritation	Rabbit	0.125%	Irritation	[6]

Experimental Protocols: Irritation Studies

• Draize Test (Rabbit): For skin irritation, the test substance is applied to a small area of clipped skin on the back of rabbits and covered with a gauze patch. For eye irritation, a small amount of the substance is instilled into one eye of the rabbit, with the other eye serving as a control. The sites are examined for erythema, edema, and other signs of irritation at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored according to the Draize scale.[7]

Skin Sensitization

Cinnamaldehyde is a well-established moderate to strong skin sensitizer in both animal models and humans.

Table 3: Skin Sensitization Potential of Cinnamaldehyde



Test Type	Species	Induction Concentr ation	Challeng e Concentr ation	Results	EC3 Value	Referenc e(s)
Local Lymph Node Assay (LLNA)	Mouse	1%, 2.5%	N/A	Positive	2.1%	[8]
Guinea Pig Maximizati on Test (GPMT)	Guinea Pig	Various	Various	Potent sensitizer	N/A	[9][10]
Human Patch Test	Human	2%	N/A	Positive reactions in a percentage of individuals	N/A	[11]

Experimental Protocols: Sensitization Studies

- Local Lymph Node Assay (LLNA): This assay measures the proliferation of lymphocytes in
 the draining auricular lymph nodes of mice following repeated topical application of the test
 substance to the dorsum of the ear. A substance is classified as a sensitizer if it induces a
 concentration-dependent increase in lymphocyte proliferation that reaches a stimulation
 index (SI) of 3 or greater. The EC3 value, the estimated concentration required to produce an
 SI of 3, is a measure of sensitizing potency.[8]
- Guinea Pig Maximization Test (GPMT): This method involves an induction phase with both intradermal injection (with Freund's Complete Adjuvant) and topical application of the test substance, followed by a topical challenge phase after a rest period. The skin reactions at the challenge site are scored for erythema and edema to determine the sensitization response.[10][12]



Genotoxicity

The genotoxicity of **cinnamaldehyde** has been a subject of considerable investigation, with conflicting results reported. While some in vitro assays have shown positive results, in vivo studies have generally been negative.

Table 4: Genotoxicity of Cinnamaldehyde

Assay Type	Test System	Metabolic Activation (S9)	Results	Reference(s)
Ames Test	Salmonella typhimurium TA100	With and without	Weakly positive/equivoca I	[13][14][15]
Ames Test	S. typhimurium TA98, TA1535, TA1537	With and without	Negative	[13]
Ames Test	Escherichia coli WP2uvrA	With and without	Negative	[13]
In vivo Micronucleus Test	Rat bone marrow	N/A	Negative	[16]
In vivo Micronucleus Test	Rat liver	N/A	Positive	[16]
In vivo Micronucleus Test	Mouse bone marrow	N/A	Negative	[16][17]

Experimental Protocols: Genotoxicity Assays

 Ames Test (Bacterial Reverse Mutation Assay): This in vitro assay uses various strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). A positive result is a



concentration-related increase in the number of revertant colonies, indicating that the substance has caused a reverse mutation.[13][18] The weak positive results for **cinnamaldehyde** in the TA100 strain suggest a potential for inducing base-pair substitution mutations.[13][14][15]

• In Vivo Micronucleus Test: This assay assesses chromosomal damage in vivo. Rodents are treated with the test substance, and after an appropriate time, bone marrow or peripheral blood is collected. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. An increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.[16][19] The positive result in the rat liver, a site of metabolism, suggests that reactive metabolites might be responsible for the observed clastogenicity in that organ.[16]

Carcinogenicity

There are no long-term animal studies specifically designed to evaluate the carcinogenicity of **cinnamaldehyde**.[11] Based on the predominantly negative results from in vivo genotoxicity studies, **cinnamaldehyde** is not considered to be a significant carcinogenic risk to humans.[11]

Reproductive and Developmental Toxicity

The available data suggest that **cinnamaldehyde** does not pose a significant risk for reproductive or developmental toxicity at current exposure levels.

A study in Sprague-Dawley rats, following a protocol similar to OECD Guideline 414, administered **cinnamaldehyde** by gavage on days 7-17 of pregnancy at doses of 5, 25, or 250 mg/kg/day.[6] At the two higher doses, a significant reduction in maternal weight gain was observed. While there was no significant dose-related increase in major abnormalities, increased incidences of poor cranial ossification were noted in all treated groups, and reduced ossification of the tympanic bulla was seen at the 25 and 250 mg/kg/day doses.[6] The study suggested that the fetus might be slightly more sensitive than the dam to the effects of **cinnamaldehyde**.[6]

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)



This study design involves the administration of the test substance to pregnant female animals (typically rats or rabbits) during the period of organogenesis.[5][12][20] The dams are monitored for clinical signs of toxicity, body weight, and food consumption. Near term, the females are euthanized, and the uterine contents are examined. Endpoints evaluated in the fetuses include viability, body weight, and the presence of external, visceral, and skeletal malformations and variations.[5][12][20]

Metabolism and Pharmacokinetics

Cinnamaldehyde is rapidly absorbed and extensively metabolized in the body. The primary metabolic pathway involves oxidation to cinnamic acid, which is then further metabolized.

The major metabolic pathways are:

- Oxidation: Cinnamaldehyde is rapidly oxidized to cinnamic acid.[21]
- Reduction: Cinnamaldehyde can be reduced to cinnamyl alcohol. [22]
- Conjugation: Cinnamic acid can be conjugated with glycine to form hippuric acid or with glucuronic acid to form benzoyl glucuronide.[23]
- Beta-oxidation: The side chain of cinnamic acid can undergo beta-oxidation, similar to fatty acids.[23]

The primary route of excretion of **cinnamaldehyde** metabolites is through the urine.[23]

Signaling Pathways Skin Sensitization: The Keap1-Nrf2 Pathway

Cinnamaldehyde is an electrophilic compound that can react with nucleophilic residues in proteins. This reactivity is central to its ability to act as a skin sensitizer. One of the key signaling pathways activated by **cinnamaldehyde** in keratinocytes is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which targets it for ubiquitination and proteasomal degradation.[2][24] Electrophilic compounds like **cinnamaldehyde** can covalently modify cysteine residues on Keap1.[24] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization



and nuclear translocation of Nrf2.[2][24] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression.[2][24][25] This activation is considered a key event in the adverse outcome pathway for skin sensitization.[10][26][27]

Cinnamaldehyde-induced activation of the Keap1-Nrf2 pathway.

Respiratory Irritation: TRPA1 Activation

Cinnamaldehyde is a known respiratory irritant. This effect is primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a sensory nerve receptor.[8][9][28]

TRPA1 is an ion channel expressed on sensory neurons in the airways.[8] As an electrophile, **cinnamaldehyde** can covalently modify cysteine residues within the TRPA1 channel protein.[8] This modification leads to the opening of the channel, causing an influx of calcium ions and depolarization of the neuron.[28] This neuronal activation is perceived as irritation and triggers protective reflexes such as coughing.[8]

Mechanism of respiratory irritation via TRPA1 activation.

Metabolic Pathway

The metabolism of **cinnamaldehyde** is a critical detoxification process. The following diagram illustrates the primary metabolic route from **cinnamaldehyde** to its major urinary metabolite, hippuric acid.

Primary metabolic pathway of **cinnamaldehyde**.

Regulatory Status

Cinnamaldehyde is listed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for its use as a flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated cinnamaldehyde and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] [29][30] Previously, a temporary Acceptable Daily Intake (ADI) of 0.7 mg/kg body weight was established by the WHO.

Conclusion



Cinnamaldehyde possesses a well-characterized toxicological profile. It has low to moderate acute toxicity, is a known skin and eye irritant, and a potent skin sensitizer. The genotoxicity data are mixed, with some in vitro positive findings but generally negative results in vivo, leading to the conclusion that it is unlikely to be a carcinogenic risk to humans. Reproductive and developmental toxicity studies have not indicated significant adverse effects at doses that are not maternally toxic. The metabolism of cinnamaldehyde is rapid and extensive, leading to less toxic metabolites that are readily excreted. The mechanisms of its irritant and sensitizing properties are increasingly understood, involving activation of specific signaling pathways such as TRPA1 and Keap1-Nrf2. The established regulatory status reflects a consensus on its safety when used appropriately within current intake levels as a flavoring agent. This comprehensive profile provides a solid foundation for the continued safe use of cinnamaldehyde and for guiding future research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. JECFA Evaluations-CINNAMALDEHYDE- [inchem.org]
- 2. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Pre-natal (segment II) toxicity study of cinnamic aldehyde in the Sprague-Dawley rat -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Breathtaking TRP Channels: TRPA1 and TRPV1 in Airway Chemosensation and Reflex Control PMC [pmc.ncbi.nlm.nih.gov]



- 9. AOP-Wiki [aopwiki.org]
- 10. tandfonline.com [tandfonline.com]
- 11. fsc.go.jp [fsc.go.jp]
- 12. oecd.org [oecd.org]
- 13. In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Cinnamaldehyde-induced micronuclei in rodent liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicological Parameters of a Formulation Containing Cinnamaldehyde for Use in Treatment of Oral Fungal Infections: An In Vivo Study PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. criver.com [criver.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cinnamic compound metabolism in human skin and the role metabolism may play in determining relative sensitisation potency PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Studies on trans-cinnamaldehyde. 1. The influence of dose size and sex on its disposition in the rat and mouse PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nrf2.com [nrf2.com]
- 25. researchgate.net [researchgate.net]
- 26. The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. AOP-Wiki [aopwiki.org]
- 28. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation PMC [pmc.ncbi.nlm.nih.gov]
- 29. femaflavor.org [femaflavor.org]
- 30. WHO | JECFA [apps.who.int]
- To cite this document: BenchChem. [The Toxicological Profile of Cinnamaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1237864#toxicology-and-safety-profile-of-cinnamaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com